molecular formula C9H11N3O B149699 4-Methyl-3,4-dihydropyrido[2,3-B]pyrazine-1(2H)-carbaldehyde CAS No. 138768-67-9

4-Methyl-3,4-dihydropyrido[2,3-B]pyrazine-1(2H)-carbaldehyde

Cat. No. B149699
CAS RN: 138768-67-9
M. Wt: 177.2 g/mol
InChI Key: QHJNZJGXNJYVGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Methyl-3,4-dihydropyrido[2,3-B]pyrazine-1(2H)-carbaldehyde, also known as MDPC, is a chemical compound that has been the subject of much scientific research due to its potential applications in the fields of medicine and pharmacology. MDPC is a heterocyclic compound that contains a pyridine and pyrazine ring. This compound has been found to exhibit a range of biochemical and physiological effects that make it a promising candidate for further research.

Mechanism of Action

The mechanism of action of 4-Methyl-3,4-dihydropyrido[2,3-B]pyrazine-1(2H)-carbaldehyde is not fully understood, but it is thought to involve the inhibition of various enzymes and signaling pathways. 4-Methyl-3,4-dihydropyrido[2,3-B]pyrazine-1(2H)-carbaldehyde has been found to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. Additionally, 4-Methyl-3,4-dihydropyrido[2,3-B]pyrazine-1(2H)-carbaldehyde has been found to inhibit the activity of protein kinase C, an enzyme involved in cell signaling and regulation.
Biochemical and Physiological Effects:
4-Methyl-3,4-dihydropyrido[2,3-B]pyrazine-1(2H)-carbaldehyde has been found to exhibit a range of biochemical and physiological effects. In addition to its antitumor and antimicrobial activity, 4-Methyl-3,4-dihydropyrido[2,3-B]pyrazine-1(2H)-carbaldehyde has been found to exhibit antioxidant activity, and has been shown to protect cells from oxidative stress. Additionally, 4-Methyl-3,4-dihydropyrido[2,3-B]pyrazine-1(2H)-carbaldehyde has been found to exhibit anti-inflammatory activity, and has been shown to inhibit the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One advantage of using 4-Methyl-3,4-dihydropyrido[2,3-B]pyrazine-1(2H)-carbaldehyde in lab experiments is its ability to exhibit a range of biochemical and physiological effects. This makes it a versatile compound that can be used in a variety of research applications. Additionally, 4-Methyl-3,4-dihydropyrido[2,3-B]pyrazine-1(2H)-carbaldehyde is relatively easy to synthesize, which makes it a cost-effective compound to use in lab experiments.
One limitation of using 4-Methyl-3,4-dihydropyrido[2,3-B]pyrazine-1(2H)-carbaldehyde in lab experiments is its potential toxicity. While 4-Methyl-3,4-dihydropyrido[2,3-B]pyrazine-1(2H)-carbaldehyde has been found to exhibit a range of beneficial effects, it can also be toxic to cells at high concentrations. Additionally, the mechanism of action of 4-Methyl-3,4-dihydropyrido[2,3-B]pyrazine-1(2H)-carbaldehyde is not fully understood, which can make it difficult to interpret research results.

Future Directions

There are many potential future directions for research on 4-Methyl-3,4-dihydropyrido[2,3-B]pyrazine-1(2H)-carbaldehyde. One area of research could focus on further elucidating the compound's mechanism of action. This could involve studying the compound's interactions with various enzymes and signaling pathways.
Another area of research could focus on developing new synthetic methods for 4-Methyl-3,4-dihydropyrido[2,3-B]pyrazine-1(2H)-carbaldehyde. This could involve modifying the compound's structure in order to improve its efficacy or reduce its toxicity.
Finally, research could focus on developing new applications for 4-Methyl-3,4-dihydropyrido[2,3-B]pyrazine-1(2H)-carbaldehyde in the fields of medicine and pharmacology. This could involve testing the compound's efficacy in animal models of various diseases, or developing new formulations for use in human clinical trials.

Synthesis Methods

4-Methyl-3,4-dihydropyrido[2,3-B]pyrazine-1(2H)-carbaldehyde can be synthesized through a variety of methods. One common method involves the reaction of 2-aminopyridine with 2-methyl-3-oxobutanal in the presence of a reducing agent such as sodium borohydride. This reaction produces 4-Methyl-3,4-dihydropyrido[2,3-B]pyrazine-1(2H)-carbaldehyde as a yellow solid.

Scientific Research Applications

4-Methyl-3,4-dihydropyrido[2,3-B]pyrazine-1(2H)-carbaldehyde has been the subject of much scientific research due to its potential applications in the fields of medicine and pharmacology. One area of research has focused on the compound's potential as a therapeutic agent for various diseases. 4-Methyl-3,4-dihydropyrido[2,3-B]pyrazine-1(2H)-carbaldehyde has been found to exhibit antitumor activity in vitro, and has been shown to inhibit the growth of various cancer cell lines. Additionally, 4-Methyl-3,4-dihydropyrido[2,3-B]pyrazine-1(2H)-carbaldehyde has been found to exhibit antimicrobial activity against a range of bacterial and fungal pathogens.

properties

CAS RN

138768-67-9

Product Name

4-Methyl-3,4-dihydropyrido[2,3-B]pyrazine-1(2H)-carbaldehyde

Molecular Formula

C9H11N3O

Molecular Weight

177.2 g/mol

IUPAC Name

4-methyl-2,3-dihydropyrido[2,3-b]pyrazine-1-carbaldehyde

InChI

InChI=1S/C9H11N3O/c1-11-5-6-12(7-13)8-3-2-4-10-9(8)11/h2-4,7H,5-6H2,1H3

InChI Key

QHJNZJGXNJYVGW-UHFFFAOYSA-N

SMILES

CN1CCN(C2=C1N=CC=C2)C=O

Canonical SMILES

CN1CCN(C2=C1N=CC=C2)C=O

Origin of Product

United States

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